2-(2-{[(E)-(Pyrazin-2-yl)diazenyl](pyridin-4-yl)methylidene}hydrazinyl)pyrazine

Catalog No.
S13066811
CAS No.
599177-22-7
M.F
C14H11N9
M. Wt
305.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-{[(E)-(Pyrazin-2-yl)diazenyl](pyridin-4-yl)me...

CAS Number

599177-22-7

Product Name

2-(2-{[(E)-(Pyrazin-2-yl)diazenyl](pyridin-4-yl)methylidene}hydrazinyl)pyrazine

IUPAC Name

N'-(pyrazin-2-ylamino)-N-pyrazin-2-yliminopyridine-4-carboximidamide

Molecular Formula

C14H11N9

Molecular Weight

305.30 g/mol

InChI

InChI=1S/C14H11N9/c1-3-15-4-2-11(1)14(22-20-12-9-16-5-7-18-12)23-21-13-10-17-6-8-19-13/h1-10H,(H,18,20)

InChI Key

OCACHXUBWKNBOT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=NNC2=NC=CN=C2)N=NC3=NC=CN=C3

The compound 2-(2-{(E)-(Pyrazin-2-yl)diazenylmethylidene}hydrazinyl)pyrazine is a complex organic molecule featuring multiple heterocyclic components. It contains pyrazine and pyridine rings, which are known for their aromatic properties and biological activities. The structure includes a diazenyl group, which contributes to its potential reactivity and biological interactions. This compound's unique arrangement of nitrogen and carbon atoms allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.

Due to its functional groups:

  • Diazotization: The diazenyl group can undergo diazotization reactions, which are useful in synthesizing azo compounds.
  • Hydrazone Formation: The hydrazinyl moiety can react with carbonyl compounds to form hydrazones, potentially leading to further transformations.
  • Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that may enhance biological activity.

Compounds containing pyrazine and pyridine structures have been extensively studied for their biological activities, including:

  • Antimicrobial Properties: Many derivatives exhibit significant antibacterial and antifungal activities.
  • Anticancer Activity: Some studies suggest that similar compounds can inhibit cancer cell proliferation, showing potential as anticancer agents.
  • Anti-inflammatory Effects: Certain derivatives have demonstrated the ability to reduce inflammation in various biological models.

The specific biological activity of 2-(2-{(E)-(Pyrazin-2-yl)diazenylmethylidene}hydrazinyl)pyrazine would require empirical testing to ascertain its efficacy against specific targets.

Several synthetic routes can be employed to produce this compound:

  • Condensation Reactions: The synthesis may start with the condensation of pyrazin-2-amine and pyridin-4-aldehyde, followed by the introduction of the diazenyl group through a diazotization reaction.
  • Hydrazone Synthesis: A hydrazone formation step may involve reacting hydrazine derivatives with appropriate carbonyl precursors to yield the desired structure.
  • Multi-step Synthesis: A combination of these methods could be optimized in a multi-step synthesis approach to improve yield and purity.

The applications of 2-(2-{(E)-(Pyrazin-2-yl)diazenylmethylidene}hydrazinyl)pyrazine may include:

  • Pharmaceutical Development: Its potential as an antimicrobial or anticancer agent makes it suitable for drug development.
  • Chemical Probes: The compound could serve as a chemical probe in biological studies to elucidate mechanisms of action in cellular processes.
  • Materials Science: Due to its unique electronic properties, it may find applications in organic electronics or photonic materials.

Interaction studies are critical for understanding how this compound interacts with biological targets:

  • Binding Affinity Tests: Assessing its binding affinity to specific receptors or enzymes can provide insight into its mechanism of action.
  • Molecular Docking Studies: Computational studies can predict how the compound might fit into active sites of target proteins.
  • In Vivo Studies: Animal models could be utilized to study pharmacokinetics and pharmacodynamics, providing comprehensive data on its efficacy and safety.

Several compounds share structural similarities with 2-(2-{(E)-(Pyrazin-2-yl)diazenylmethylidene}hydrazinyl)pyrazine, including:

Compound NameStructure FeaturesBiological Activity
PyrazinamideContains pyrazine ring; used as an anti-tuberculosis drugAntimicrobial
PyrimethaminePyrimidine derivative; used as an antimalarialAntiparasitic
4-AminoquinolineContains a quinoline ring; used against malariaAntiparasitic
HydralazineContains hydrazine; used as an antihypertensive agentCardiovascular

Uniqueness

The uniqueness of 2-(2-{(E)-(Pyrazin-2-yl)diazenylmethylidene}hydrazinyl)pyrazine lies in its combination of multiple nitrogen-containing heterocycles, which may enhance its reactivity and biological interactions compared to simpler analogs like pyrazinamide or pyrimethamine. This complexity potentially allows for diverse applications in medicinal chemistry and materials science.

XLogP3

1.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

305.11374139 g/mol

Monoisotopic Mass

305.11374139 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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